molecular formula C11H11NO2 B11908533 Methyl 7-methyl-1H-indole-1-carboxylate

Methyl 7-methyl-1H-indole-1-carboxylate

Cat. No.: B11908533
M. Wt: 189.21 g/mol
InChI Key: TXKLQNLFZJLRNK-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indole-1-carboxylate is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by a methyl group at the 7th position and a carboxylate group at the 1st position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1H-indole-1-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which is optimized by microwave irradiation to obtain high yields and regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 7-methyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-4-3-5-9-6-7-12(10(8)9)11(13)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKLQNLFZJLRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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